2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide
Overview
Description
2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide (ETC) is a novel compound that has recently been developed for use in scientific research. It is an organic compound that has been found to have a wide range of applications in different areas of scientific research.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, as well as other enzymes involved in drug metabolism. It is also believed to interfere with the folding of proteins, which can lead to altered pharmacokinetics of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to inhibit the activity of cytochrome P450 enzymes, which are important for drug metabolism. In addition, it has been found to interfere with the folding of proteins, which can lead to altered pharmacokinetics of drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide in laboratory experiments include its low cost, its availability, and its ease of synthesis. However, it is important to note that this compound is not very stable and can decompose over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for 2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and drug design. In addition, further studies could be conducted to explore the use of this compound in the development of novel drugs and drug delivery systems. Finally, further research could be conducted to explore the use of this compound in the development of novel enzyme inhibitors.
Scientific Research Applications
2-(4-Ethylphenyl)-1,3-thiazole-4-carbohydrazide has been found to be useful in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein folding, and drug delivery. It has also been used in studies of the structure-activity relationships of small molecules. In addition, it has been used in studies of the pharmacokinetics of drugs, as well as in studies of the binding of drugs to their receptors.
properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazole-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-8-3-5-9(6-4-8)12-14-10(7-17-12)11(16)15-13/h3-7H,2,13H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJWYIWRPMLJRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212545 | |
Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870761-11-8 | |
Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870761-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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